molecular formula C19H22N2O8 B563124 Bicyclomycin benzoate CAS No. 37134-40-0

Bicyclomycin benzoate

Cat. No.: B563124
CAS No.: 37134-40-0
M. Wt: 406.4 g/mol
InChI Key: YYGLCPHONATYBU-CTQCHYAJSA-N
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Description

Bicyclomycin benzoate is a broad-spectrum antibiotic that exhibits activity against both Gram-negative and Gram-positive bacteria. It is a derivative of bicyclomycin, which was first isolated from Streptomyces species in 1972. This compound is known for its unique mechanism of action, targeting the transcription termination factor Rho in bacteria, making it a valuable tool in both clinical and research settings .

Mechanism of Action

Target of Action

Bicyclomycin benzoate is a broad-spectrum antibiotic that targets the Rho factor , a RecA-type ATPase . The Rho factor is a transcription termination factor in Escherichia coli . It is the only known selective inhibitor of Rho .

Mode of Action

This compound interacts with its target, the Rho factor, by binding to it and inhibiting its function . This interaction has been visualized using X-ray crystallographic images of the bicyclomycin-Rho complex . These images have been used to define the Rho antibiotic-binding site and understand the molecular basis for its mode of action .

Biochemical Pathways

The primary action of this compound is due to interference with the biosynthesis of lipoprotein and its assembly to peptidoglycan in the cell envelope of E. coli . The inhibition of the Rho factor by this compound disrupts the normal transcription termination process, leading to changes in gene expression .

Result of Action

The inhibition of the Rho factor by this compound leads to changes in gene expression, which can have a variety of effects at the molecular and cellular levels .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is a crystalline, colorless, water-soluble, and weakly basic substance that is soluble in methanol, sparingly soluble in ethanol, practically insoluble in most organic solvents, and unstable in alkaline solution . These properties can affect how the compound behaves in different environments.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bicyclomycin benzoate involves the esterification of bicyclomycin with benzoic acid. The reaction typically requires the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified using chromatographic techniques .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves fermentation of Streptomyces species to produce bicyclomycin, followed by chemical modification to obtain the benzoate ester. The fermentation process is optimized for high yield, and the subsequent chemical reactions are scaled up using industrial reactors and purification systems .

Chemical Reactions Analysis

Types of Reactions: Bicyclomycin benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are various derivatives of this compound, each with potentially different biological activities. These derivatives are often studied for their enhanced or modified antibiotic properties .

Scientific Research Applications

Bicyclomycin benzoate has a wide range of scientific research applications:

    Chemistry: It is used as a model compound to study the structure-activity relationship of antibiotics. Researchers investigate how modifications to its structure affect its biological activity.

    Biology: The compound is used to study bacterial transcription mechanisms, particularly the role of the Rho factor in transcription termination.

    Medicine: this compound is explored for its potential use in treating bacterial infections, especially those caused by Gram-negative pathogens.

    Industry: It is used in the development of new antibiotics and as a reference standard in quality control processes .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its selective inhibition of the Rho transcription termination factor, a mechanism not commonly found in other antibiotics. This selectivity makes it a valuable research tool and a potential candidate for developing new antibiotics targeting resistant bacterial strains .

Properties

CAS No.

37134-40-0

Molecular Formula

C19H22N2O8

Molecular Weight

406.4 g/mol

IUPAC Name

[(2S,3S)-2,3-dihydroxy-3-[(6S)-6-hydroxy-5-methylidene-8,10-dioxo-2-oxa-7,9-diazabicyclo[4.2.2]decan-1-yl]-2-methylpropyl] benzoate

InChI

InChI=1S/C19H22N2O8/c1-11-8-9-29-19(16(25)20-18(11,27)15(24)21-19)14(23)17(2,26)10-28-13(22)12-6-4-3-5-7-12/h3-7,14,23,26-27H,1,8-10H2,2H3,(H,20,25)(H,21,24)/t14-,17-,18-,19?/m0/s1

InChI Key

YYGLCPHONATYBU-CTQCHYAJSA-N

SMILES

CC(COC(=O)C1=CC=CC=C1)(C(C23C(=O)NC(C(=C)CCO2)(C(=O)N3)O)O)O

Isomeric SMILES

C[C@](COC(=O)C1=CC=CC=C1)([C@@H](C23C(=O)N[C@](C(=C)CCO2)(C(=O)N3)O)O)O

Canonical SMILES

CC(COC(=O)C1=CC=CC=C1)(C(C23C(=O)NC(C(=C)CCO2)(C(=O)N3)O)O)O

Appearance

White solid

Synonyms

FR2054

Origin of Product

United States

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